Structural Distinction from Closest Commercial Analogs via Linkage and Sulfonamide Geometry
CAS 1219158-96-9 differs critically from its two nearest commercially available analogs in the connectivity and geometry of the sulfonamide/sulfonyl group relative to the benzoxazole–pyrrolidine scaffold, a distinction that is expected to govern biochemical target engagement according to the SAR of U.S. Patent 5,594,008 [1]. Unlike analog CAS 2097865-87-5 (which bears an N-(3-methanesulfonamidophenyl) group and a direct N-pyrrolidine–benzoxazole bond; MW 400.45), CAS 1219158-96-9 features a methanesulfonyl group directly attached to the pyrrolidine nitrogen and an anilide-type linkage to the 2-phenylbenzoxazole (MW 385.4) . Compared to analog CAS 2097865-83-1 (which has a 4-methanesulfonylphenyl group; MW 385.4, identical molecular weight), CAS 1219158-96-9 presents a meta-substituted phenyl spacer, shifting the sulfonyl group position and altering the molecular electrostatic surface .
| Evidence Dimension | Molecular connectivity and regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 1-methanesulfonylpyrrolidine-2-carboxamide linked via N-[3-(1,3-benzoxazol-2-yl)phenyl]; SMILES: CS(=O)(=O)N1CCCC1C(=O)Nc1cccc(-c2nc3ccccc3o2)c1; MW 385.4; Formula C19H19N3O4S |
| Comparator Or Baseline | Baseline 1 (CAS 2097865-87-5): 1-(1,3-benzoxazol-2-yl)-N-(3-methanesulfonamidophenyl)pyrrolidine-2-carboxamide; MW 400.45; Formula C19H20N4O4S. Baseline 2 (CAS 2097865-83-1): 1-(1,3-benzoxazol-2-yl)-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide; MW 385.4; Formula C19H19N3O4S |
| Quantified Difference | Mass difference: –15.05 Da vs. CAS 2097865-87-5; –0 Da vs. CAS 2097865-83-1. Key structural divergence: sulfonamide geometry (N–S vs. C–S) and phenyl substitution position (meta vs. para). |
| Conditions | Structural comparison based on published SMILES, IUPAC names, and molecular formulas from chemical supplier listings. |
Why This Matters
For procurement in SAR campaigns, even identical molecular weight analogs can produce dramatically different biological activity profiles; verifying the correct regioisomer and sulfonamide geometry is essential to maintain assay reproducibility.
- [1] Pal K, Behnke M, Adams J. U.S. Patent 5,594,008. Pyrrolidine derivatives inhibitors of leukotriene biosynthesis. Boehringer Ingelheim Pharmaceuticals, Inc. Jan. 14, 1997. Available at: http://www.everypatent.com/comp/pat5594008.html View Source
